molecular formula C₂₃H₁₂D₄N₄O₅ B1155091 O-Desethyl Azilsartan-d4

O-Desethyl Azilsartan-d4

Cat. No.: B1155091
M. Wt: 432.42
Attention: For research use only. Not for human or veterinary use.
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Description

O-Desethyl Azilsartan-d4 is a deuterated stable isotope of the azilsartan metabolite, O-Desethyl Azilsartan. It is specifically designed for use in quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Its primary research value lies in serving as an internal standard, where it helps researchers achieve high levels of accuracy and precision by compensating for variations during sample preparation and analysis. The use of this labeled standard is crucial in pharmacokinetic studies, drug metabolism research, and bioanalytical method development, enabling the reliable quantification of the parent metabolite in complex biological matrices. The product is intended for research purposes only and is not approved for human or veterinary use.

Properties

Molecular Formula

C₂₃H₁₂D₄N₄O₅

Molecular Weight

432.42

Synonyms

2-Oxo-3-((2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic-d4 Acid

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation for O Desethyl Azilsartan D4

Strategies for Deuterium (B1214612) Labeling and Synthesis of Deuterated Analogs

The synthesis of deuterated compounds like O-Desethyl Azilsartan-d4 involves the strategic incorporation of deuterium atoms into the molecular structure. musechem.com This can be achieved through two primary approaches: by utilizing commercially available deuterated starting materials in a multi-step synthesis or by performing a hydrogen-deuterium exchange reaction on a precursor molecule. symeres.comsimsonpharma.com

For this compound, a plausible synthetic strategy would involve the preparation of a deuterated precursor to Azilsartan, followed by the known synthetic steps to form the final deuterated metabolite. Given that O-Desethyl Azilsartan is formed by the O-dealkylation of Azilsartan, the deuterium labels in this compound are logically placed on a stable aromatic ring to prevent their loss during metabolism. drugbank.comjku.at A common approach is to introduce deuterium onto one of the phenyl rings of the biphenyl (B1667301) moiety or the benzimidazole (B57391) core.

One potential strategy involves the use of a deuterated biphenyl precursor. For instance, a deuterated 2-cyanobiphenyl derivative could be synthesized and then carried through the established synthetic route for Azilsartan. acs.org Alternatively, deuterium atoms could be introduced at a later stage of the synthesis through a catalyzed hydrogen-deuterium exchange reaction on an appropriate intermediate. simsonpharma.com

Deuteration StrategyDescriptionKey Considerations
Use of Deuterated Starting MaterialsIncorporation of deuterium-labeled precursors early in the synthetic pathway.Availability and cost of deuterated starting materials; potential for isotopic dilution in subsequent steps.
Hydrogen-Deuterium ExchangeReplacement of hydrogen atoms with deuterium on a pre-formed molecule or intermediate, often using a catalyst.Regioselectivity of the exchange reaction; potential for back-exchange; harsh reaction conditions may be required.

Reaction Pathways and Optimization for this compound Production

A hypothetical, yet chemically sound, reaction pathway for the synthesis of this compound can be extrapolated from the known synthesis of Azilsartan. acs.orgumlub.pltandfonline.com The synthesis would likely commence with a deuterated biphenyl intermediate, which is then elaborated to form the benzimidazole and oxadiazole moieties of Azilsartan. The final step would be the O-dealkylation to yield this compound.

A plausible synthetic scheme could involve the following key steps:

Synthesis of a Deuterated Biphenyl Intermediate: This could be achieved through various aromatic deuteration methods on a suitable biphenyl precursor.

Formation of the Benzimidazole Core: The deuterated biphenyl intermediate would be coupled with a substituted benzimidazole derivative.

Construction of the Oxadiazole Ring: The cyano group on the biphenyl moiety would be converted to the 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl group.

Formation of Deuterated Azilsartan: The preceding steps would yield deuterated Azilsartan.

O-Dealkylation: The final step would involve the removal of the ethyl group from the 2-ethoxy position of the benzimidazole ring to afford this compound. This can often be achieved using strong acids or other dealkylation reagents.

Characterization of Synthetic Intermediates and the Final Deuterated Product Purity

The characterization of synthetic intermediates and the final this compound product is crucial to confirm the chemical structure and assess its purity. A combination of analytical techniques is typically employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compounds, which will be higher for the deuterated analog compared to its non-deuterated counterpart. researchgate.net The mass difference should correspond to the number of incorporated deuterium atoms. Fragmentation patterns in tandem mass spectrometry (MS/MS) can further help to confirm the location of the deuterium labels within the molecule.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the chemical purity of the final product and its intermediates. nih.gov By comparing the retention time with that of a non-deuterated reference standard, the identity of the compound can be supported, and the presence of any impurities can be quantified.

Analytical TechniqueInformation Obtained
¹H NMRConfirmation of molecular structure and absence of specific proton signals at deuterated positions.
¹³C NMRConfirmation of the carbon skeleton of the molecule.
High-Resolution Mass Spectrometry (HRMS)Precise molecular weight determination, confirming the incorporation of deuterium atoms.
Tandem Mass Spectrometry (MS/MS)Structural elucidation and localization of deuterium labels through fragmentation analysis.
High-Performance Liquid Chromatography (HPLC)Assessment of chemical purity and detection of any non-deuterated or partially deuterated impurities.

Isotopic Enrichment Verification Techniques for this compound

Isotopic enrichment refers to the percentage of molecules that contain the desired number of deuterium atoms. Verifying the isotopic enrichment of this compound is critical for its intended use as an internal standard or tracer.

Mass Spectrometry (MS): This is the primary technique for determining isotopic enrichment. symeres.com By analyzing the mass spectrum of the purified compound, the relative intensities of the ion corresponding to this compound (M+4) and the ions corresponding to molecules with fewer deuterium atoms (M+3, M+2, M+1) or no deuterium (M) can be measured. The isotopic enrichment is then calculated from these relative intensities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS is more direct for quantifying isotopic enrichment, high-field NMR can also provide valuable information. The integration of the remaining proton signals in the regions where deuteration was intended can be compared to the integration of signals from non-deuterated parts of the molecule to estimate the degree of deuteration.

The combination of these techniques provides a comprehensive assessment of the isotopic purity and enrichment of the synthesized this compound, ensuring its suitability for quantitative and metabolic studies.

Advanced Bioanalytical Method Development and Validation Utilizing O Desethyl Azilsartan D4

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for O-Desethyl Azilsartan-d4

The development of a sensitive and selective LC-MS/MS method is foundational for the accurate measurement of Azilsartan and its metabolites in complex biological samples. The process involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters. This compound is integral to this process, primarily as an internal standard to normalize for variations during sample preparation and analysis.

Chromatographic Separation Techniques (e.g., UPLC)

Effective chromatographic separation is essential to resolve the analyte of interest from endogenous matrix components and other related substances, which can interfere with accurate quantification. Ultra-Performance Liquid Chromatography (UPLC) is frequently employed for its high efficiency, resolution, and speed. nih.govnih.gov

Separation is typically achieved on reverse-phase columns, such as an Acquity UPLC® C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous solution containing an acidifier and an organic solvent. For instance, a common mobile phase composition involves a gradient elution using 0.02% trifluoroacetic acid in water and acetonitrile (B52724). nih.gov This setup facilitates the sharp, symmetrical peak shapes necessary for sensitive detection. The total run time for such methods can be short, often under 10 minutes, allowing for high-throughput analysis. nih.gov

ParameterTypical ConditionSource(s)
Chromatography System Ultra-Performance Liquid Chromatography (UPLC) nih.govnih.gov
Column Acquity UPLC® C18, CSH nih.gov
Mobile Phase A 0.02% Trifluoroacetic Acid or 0.1% Formic Acid in Water nih.govnih.gov
Mobile Phase B Acetonitrile or Methanol (B129727) nih.govnih.gov
Elution Mode Gradient nih.gov
Flow Rate 0.2 - 1.0 mL/min nih.govresearchgate.net
Column Temperature Ambient or controlled (e.g., 30°C) ukaazpublications.com

Mass Spectrometric Parameters and Ionization Strategies

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis. Electrospray ionization (ESI) is a commonly used ionization strategy for molecules like Azilsartan and its metabolites, typically operated in the positive ion mode. nih.govgoogle.com The mass spectrometer is usually a triple-quadrupole or a high-resolution instrument like a quadrupole time-of-flight (Q-TOF). researchgate.netlookchem.com

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. This highly selective detection method minimizes interferences. For Azilsartan, a precursor ion of m/z 457 might be monitored. jku.at Since this compound is the internal standard for the O-desethyl metabolite (M-II), its mass transition would be selected to be distinct from the unlabeled metabolite while being chemically analogous. The optimization of MS parameters such as capillary voltage, nebulizer pressure, and collision energy is crucial for achieving maximum sensitivity. google.com

ParameterTypical SettingSource(s)
Ionization Source Electrospray Ionization (ESI) nih.gov
Polarity Positive Ion Mode nih.govgoogle.com
Detection Mode Multiple Reaction Monitoring (MRM) nih.govjku.at
Precursor Ion (Azilsartan) m/z 457 jku.at
Capillary Voltage ~3.5 kV google.com
Dry Gas (Nitrogen) Flow ~12 L/min google.com
Dry Gas Temperature ~350 °C google.com

Matrix Effect Assessment and Compensation through Deuterated Internal Standards

The matrix effect is a significant challenge in LC-MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting components from the biological matrix. medipharmsai.comeijppr.com This can lead to ion suppression or enhancement, compromising the accuracy and precision of the results. nih.gov

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective strategy to compensate for matrix effects. kcasbio.comscispace.comnih.gov Since a SIL-IS is chemically identical to the analyte, it co-elutes from the chromatography column and experiences the same ionization suppression or enhancement. kcasbio.comresearchgate.net By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to accurate quantification.

The matrix effect is quantitatively assessed during method validation by calculating the matrix factor (MF). nih.gov This is done by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. nih.gov An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement. The internal standard-normalized MF should be close to 1, with low variability across different lots of the biological matrix, to ensure that the IS effectively tracks and compensates for the matrix effect. nih.gov

Validation of Quantitative Bioanalytical Assays Incorporating this compound

Once developed, the bioanalytical method must be rigorously validated to demonstrate its reliability for its intended purpose. The validation process assesses several key parameters in accordance with regulatory guidelines.

Method Specificity and Selectivity Studies

Specificity and selectivity ensure that the method can unambiguously quantify the analyte in the presence of other components in the sample. researchgate.net This is typically evaluated by analyzing blank biological matrix samples (e.g., plasma) from at least six different sources to confirm the absence of interfering peaks at the retention times of the analyte and the internal standard, this compound. researchgate.net The absence of significant interference demonstrates the method's ability to differentiate the analyte from endogenous matrix components and potential metabolites. jyoungpharm.org

Linearity and Calibration Range Determination

The linearity of a bioanalytical method establishes the relationship between the instrument response and the known concentration of the analyte over a specific range. Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis, often with a weighting factor (e.g., 1/x²), is applied to determine the best fit. researchgate.net

The method's performance is evaluated by its correlation coefficient (r² or r), which should be close to 1. For example, studies on Azilsartan and related compounds have demonstrated excellent linearity with correlation coefficients greater than 0.99. nih.govresearchgate.netresearchgate.netresearchgate.net The calibration range is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), which represent the lowest and highest concentrations that can be measured with acceptable accuracy and precision.

ParameterTypical ResultSource(s)
Calibration Range 1-2500 ng/mL nih.gov
Regression Model Weighted Linear Regression (1/x²) researchgate.net
Correlation Coefficient (r²) > 0.995 researchgate.netresearchgate.net
Accuracy at LLOQ Within 80-120% of nominal value researchgate.net
Precision at LLOQ ≤ 20% RSD researchgate.net
Accuracy (other levels) Within 85-115% of nominal value researchgate.net
Precision (other levels) ≤ 15% RSD researchgate.net

Accuracy and Precision Evaluation

The fundamental purpose of a bioanalytical method is to provide accurate and precise measurements of an analyte in a biological sample. The use of a stable isotope-labeled internal standard, such as this compound, is instrumental in achieving this. By incorporating a known concentration of this compound into each sample, analysts can correct for variability that may occur during sample preparation, extraction, and instrument analysis. This is because the deuterated standard exhibits nearly identical physicochemical properties to the analyte of interest, O-Desethyl Azilsartan, and therefore experiences similar effects from the sample matrix.

In a typical validation study, accuracy is assessed by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) against a calibration curve. The percentage of recovery of the analyte is then calculated. Precision is determined by repeatedly analyzing these QC samples, both within the same day (intra-day precision) and on different days (inter-day precision), and is expressed as the relative standard deviation (%RSD).

While specific data for bioanalytical methods utilizing this compound is not publicly available, the following table represents typical accuracy and precision data from a validated LC-MS/MS method for an angiotensin II receptor blocker using a deuterated internal standard, which would be analogous to the expected performance with this compound.

Interactive Data Table: Representative Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
Low598.74.299.15.5
Medium50101.23.1100.54.3
High20099.52.599.83.8

This table is a representative example and does not reflect actual experimental data for this compound.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and the limit of quantification (LOQ) are critical parameters that define the sensitivity of a bioanalytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision.

The use of this compound as an internal standard contributes to achieving lower LOD and LOQ values. By minimizing analytical variability and enhancing the signal-to-noise ratio, the deuterated standard allows for more sensitive and reliable detection of the target analyte.

Interactive Data Table: Representative LOD and LOQ Values

ParameterTypical Value (ng/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.5

This table is a representative example and does not reflect actual experimental data for this compound.

Application of this compound in Method Transferability and Robustness Studies

Beyond initial validation, a bioanalytical method must demonstrate its transferability and robustness to be considered reliable for routine use in different laboratories or under slightly varied conditions. This compound is a valuable tool in these assessments.

Method Transferability: When a validated analytical method is transferred from one laboratory to another, it is crucial to ensure that the receiving laboratory can achieve comparable results. The use of a consistent internal standard like this compound is essential for a successful method transfer. It helps to mitigate minor differences in instrumentation, reagents, and environmental conditions between the two sites, thereby ensuring the consistency and reliability of the data generated. The process typically involves the analysis of a common set of samples by both laboratories and a statistical comparison of the results.

Robustness Studies: Robustness testing evaluates the capacity of a bioanalytical method to remain unaffected by small, deliberate variations in method parameters. This is a critical step to ensure the method's reliability during routine use where minor fluctuations are inevitable. This compound helps to buffer the analytical system against these variations. By co-eluting with the analyte and responding similarly to changes in conditions such as mobile phase composition, pH, flow rate, and column temperature, it ensures that the analyte-to-internal standard ratio remains constant, thus preserving the accuracy and precision of the measurement. The results of robustness studies provide confidence that the method is reliable for long-term application.

Pharmacokinetic Investigation Methodologies in Pre Clinical Models Using O Desethyl Azilsartan D4

Design and Execution of Pre-clinical Pharmacokinetic Studies

The design of preclinical pharmacokinetic (PK) studies is critical for generating reliable data to predict a drug's behavior in humans. These studies are typically conducted in animal models, such as rats or dogs, before advancing to clinical trials. researchgate.net A well-designed study involves administering a drug candidate at one or more dose levels and collecting biological samples, most commonly blood (processed to plasma), at a series of predetermined time points. youtube.commdpi.com

The key elements of the study design include:

Selection of Animal Species: The choice of species is based on which animal's metabolic profile most closely resembles that of humans for the drug .

Dose Selection: Doses are chosen to cover a range from the expected therapeutic level to a level that might reveal non-linear pharmacokinetics.

Route of Administration: The intended clinical route (e.g., oral, intravenous) is typically used.

Sampling Schedule: A rich sampling schedule is often employed, with frequent collection in the initial hours post-dose to accurately capture the absorption phase and the maximum concentration (Cmax), followed by less frequent sampling to define the elimination phase. mdpi.com

Sample Handling: Collected blood samples are processed to plasma, often with an anticoagulant like EDTA, and immediately frozen to maintain the integrity of the analytes until analysis. mdpi.com

The execution phase requires meticulous adherence to the protocol to ensure the integrity of the collected samples and the accuracy of the resulting data. The ultimate goal is to generate a detailed concentration-time profile for the parent drug and its key metabolites, which serves as the basis for pharmacokinetic analysis. nih.gov

Application of O-Desethyl Azilsartan-d4 as an Internal Standard in Biological Sample Analysis

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is added to all samples, including calibration standards, quality controls, and unknown study samples. The IS is crucial for correcting variability during sample preparation and analysis. A stable isotope-labeled (SIL) analogue of the analyte is considered the ideal IS. nih.gov this compound is the deuterium-labeled version of O-Desethyl Azilsartan, a major active metabolite of the antihypertensive drug Azilsartan Medoxomil. medchemexpress.com

The advantages of using a SIL IS like this compound are numerous:

Similar Physicochemical Properties: It has nearly identical chemical and physical properties to the unlabeled analyte (O-Desethyl Azilsartan). This ensures it behaves similarly during sample extraction, chromatography, and ionization. nih.gov

Co-elution: The SIL IS typically co-elutes with the analyte from the liquid chromatography column. This is critical for compensating for matrix effects—the suppression or enhancement of ionization caused by other components in the biological sample. nih.gov

Correction for Variability: Because the IS is affected by extraction inefficiencies and matrix effects in the same way as the analyte, the ratio of the analyte's response to the IS's response remains constant. This ratio is used for quantification, leading to more accurate and precise results.

By incorporating this compound, analytical methods can achieve the high level of reliability required for regulated bioanalysis, ensuring that the measured concentrations accurately reflect the true in vivo exposure.

Quantitative Analysis of O-Desethyl Azilsartan and Related Analytes in Biological Matrices

The simultaneous quantification of a parent drug and its metabolites is often necessary for a comprehensive PK profile. Validated LC-MS/MS methods are the standard for this purpose due to their high sensitivity and selectivity. ajpaonline.com The analysis of O-Desethyl Azilsartan (also known as metabolite M-II) and its parent compound, Azilsartan, in plasma involves several key steps.

Sample Preparation: The first step is to isolate the analytes from the complex biological matrix (e.g., plasma). Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. soeagra.comamericanlaboratory.com The supernatant, containing the analytes, is then collected for analysis.

Solid-Phase Extraction (SPE): A more selective technique where the sample is passed through a cartridge containing a solid sorbent. ijms.co.inslideshare.netscispace.com Interfering substances are washed away, and the analytes are then eluted with a different solvent, resulting in a cleaner extract. scispace.com

Chromatographic and Mass Spectrometric Conditions: The prepared sample extract is injected into an LC-MS/MS system. The analytes are separated on a reversed-phase column and detected by a mass spectrometer.

Below are typical parameters for such an analysis:

Table 1: Example Liquid Chromatography (LC) Parameters
ParameterDescriptionReference
ColumnReversed-phase C18 or C8 nih.gov
Mobile PhaseA gradient mixture of an aqueous solution (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol). nih.govresearchgate.net
Flow RateTypically in the range of 0.4-1.0 mL/min. nih.govnih.gov
Column TemperatureControlled, often around 40°C, to ensure reproducible retention times.
Table 2: Example Tandem Mass Spectrometry (MS/MS) Parameters
ParameterDescriptionReference
Ionization SourceElectrospray Ionization (ESI), typically in positive or negative ion mode. nih.govomicsonline.org
Detection ModeMultiple Reaction Monitoring (MRM) for high selectivity and sensitivity. soeagra.comresearchgate.net
MRM TransitionsSpecific precursor-to-product ion transitions are monitored for each analyte and the internal standard (e.g., O-Desethyl Azilsartan and this compound). soeagra.com

This validated bioanalytical method allows for the generation of precise concentration-time data, which is essential for the subsequent pharmacokinetic analysis. mdpi.com

Computational and Modeling Approaches for Pre-clinical Pharmacokinetic Data Interpretation

Once the concentration-time data for O-Desethyl Azilsartan and related analytes are obtained, computational models are used to interpret the data and calculate key pharmacokinetic parameters. researchgate.net

Non-Compartmental Analysis (NCA): This is the most common approach used in preclinical studies. datapharmaustralia.comallucent.com NCA is model-independent and uses algebraic equations, such as the trapezoidal rule, to calculate PK parameters directly from the observed data. datapharmaustralia.comgdddrjournal.com It provides a straightforward summary of the drug's exposure and disposition. allucent.com

Key parameters derived from NCA include:

Cmax (Maximum Concentration): The highest observed concentration of the drug in plasma. allucent.com

Tmax (Time to Cmax): The time at which Cmax is reached. allucent.com

AUC (Area Under the Curve): The total exposure to the drug over time, calculated from time zero to the last measurable concentration (AUC0-t) or extrapolated to infinity (AUC0-inf). datapharmaustralia.comallucent.com

t1/2 (Half-life): The time required for the drug concentration to decrease by half during the elimination phase. allucent.com

CL (Clearance): The volume of plasma cleared of the drug per unit of time. allucent.com

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body. allucent.com

Table 3: Key Pharmacokinetic Parameters from Non-Compartmental Analysis
ParameterDescriptionSignificance
CmaxPeak plasma concentrationIndicates the rate and extent of absorption
TmaxTime to reach CmaxIndicates the rate of absorption
AUCTotal drug exposure over timeRepresents the overall bioavailability of the drug. datapharmaustralia.com
t1/2Elimination half-lifeDetermines the dosing interval and time to reach steady state

Compartmental Modeling: This approach uses mathematical models to describe the body as a series of one or more compartments. While more complex than NCA, compartmental models can provide deeper insights into the drug's distribution and elimination processes. gdddrjournal.comnih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are even more sophisticated, incorporating physiological data (like organ blood flow and tissue volumes) and drug-specific physicochemical data to simulate and predict drug disposition. nih.govresearchgate.netallucent.com These models can be used to extrapolate pharmacokinetic behavior from preclinical species to humans and to explore the impact of various physiological factors on drug exposure. nih.govnih.gov

The application of these computational tools to the data generated using this compound as an internal standard allows researchers to build a comprehensive understanding of the drug's pharmacokinetic profile, which is crucial for making informed decisions in the drug development process.

Comprehensive Impurity and Metabolite Profiling Research Utilizing O Desethyl Azilsartan D4

Identification and Elucidation of Azilsartan Metabolites and Degradants

The identification of substances related to an active pharmaceutical ingredient (API) is crucial for ensuring its quality and safety. Forced degradation studies are performed under various stress conditions to produce potential degradants, which helps in developing stability-indicating analytical methods.

Azilsartan has been subjected to forced degradation under hydrolytic (acidic, alkaline, and neutral), oxidative, photolytic, and thermal stress conditions as recommended by the International Conference on Harmonization (ICH) guidelines. nih.govnih.govbohrium.com Liquid chromatography coupled with mass spectrometry (LC-MS), particularly using techniques like time-of-flight mass spectrometry (LC-MS-TOF), has been instrumental in separating and characterizing the resulting degradation products. nih.govresearchgate.net

Under these varied stress conditions, several degradation products have been identified. One of the key metabolites and degradants is O-Desethyl Azilsartan, also referred to as deethylated Azilsartan. nih.govpharmaffiliates.compharmaffiliates.com Studies have shown its formation under hydrolytic conditions (acid and water). nih.govsci-hub.box Other identified degradants include products of decarboxylation and other molecular rearrangements. nih.gov The characterization of these molecules is achieved through detailed analysis of their mass fragmentation patterns. nih.govnih.gov

Table 1: Selected Degradation Products of Azilsartan Identified in Forced Degradation Studies

Degradation Product Name Condition of Formation Analytical Method
2-ethoxy-3H-benzo-imidazole-4-carboxylic acid (I) Acid, Alkali, Water LC-MS-TOF
2-hydroxy-3-[2'-(5-oxo-4,5-dihydro- nih.govnih.govnih.govoxadiazol-4-ylmethyl]-3H-benzoimidazole-4-carboxylic acid (II, deethylated AZL) Acid, Water, Photolysis LC-MS-TOF
3-[2'-(1H-diazirin-3-yl)-biphenyl]-4-ylmethyl]-2-ethoxy-3H-benzoimidazole-4-carboxylic acid (III) Acid, Alkali, Water LC-MS-TOF

This table is generated based on data from scientific literature. nih.gov

Role of O-Desethyl Azilsartan-d4 in Trace Analysis of Related Substances

In quantitative analysis, especially for trace-level substances, the use of an internal standard is crucial for achieving accuracy and precision. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. Stable isotope-labeled (SIL) compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based assays.

The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This substitution results in a molecule that has a higher mass than its unlabeled counterpart but exhibits nearly identical chemical properties and chromatographic retention time. When added to a sample at a known concentration, this compound co-elutes with the non-labeled O-Desethyl Azilsartan.

During mass spectrometric analysis, the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). Any sample loss during preparation or fluctuation in the instrument's signal will affect both the analyte and the internal standard proportionally. spectroscopyonline.com By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be corrected, allowing for highly accurate and reliable quantification of trace impurities or metabolites. spectroscopyonline.com

Table 2: Advantages of Using this compound as an Internal Standard

Feature Advantage in Trace Analysis
Co-elution with Analyte Experiences similar matrix effects and ionization suppression/enhancement.
Mass Difference Easily distinguished from the unlabeled analyte by the mass spectrometer.
Chemical Similarity Behaves identically during sample extraction, derivatization, and chromatography.

| High Precision | Corrects for variability in sample preparation and instrument response, leading to more accurate results. spectroscopyonline.com |

Investigating Metabolic Pathways of Azilsartan Leading to O-Desethyl Azilsartan in in vitro Systems

Understanding how a drug is metabolized is a core component of drug development. In vitro systems, such as human liver microsomes and hepatocytes, are commonly used to investigate metabolic pathways and identify the enzymes responsible for these transformations.

The metabolism of Azilsartan occurs in the liver. nih.gov Studies have shown that it is metabolized by the cytochrome P450 (CYP) enzyme system. nih.gov The primary enzyme responsible for Azilsartan's metabolism is CYP2C9. nih.gov To a lesser degree, other enzymes like CYP2B6 and CYP2C8 may also be involved. nih.gov The cytochrome P450 system is a superfamily of enzymes responsible for the metabolism of a vast number of drugs and other xenobiotics. nih.gov

One of the metabolic transformations that Azilsartan undergoes is O-deethylation, which results in the formation of O-Desethyl Azilsartan. This process involves the removal of an ethyl group from the molecule. The resulting metabolites of Azilsartan, including O-Desethyl Azilsartan, are considered to be pharmacologically inactive. nih.gov By using in vitro systems, researchers can incubate Azilsartan with specific CYP enzymes to confirm their role in the formation of O-Desethyl Azilsartan and other metabolites, providing a clear picture of its metabolic fate.

Table 4: Key Cytochrome P450 Enzymes in Azilsartan Metabolism

Enzyme Role in Azilsartan Metabolism General Function
CYP2C9 Primary enzyme responsible for metabolizing Azilsartan. nih.gov Metabolizes a significant number of clinically important drugs.
CYP2B6 Plays a lesser role in Azilsartan metabolism. nih.gov Involved in the metabolism of several drugs.

| CYP2C8 | Plays a lesser role in Azilsartan metabolism. nih.gov | Metabolizes various therapeutic agents. |

Degradation Pathway Analysis and Stability Research Involving O Desethyl Azilsartan D4

Forced Degradation Studies and Identification of Degradation Products

Forced degradation, or stress testing, is a crucial process in pharmaceutical development that helps to identify the likely degradation products of a drug substance. This information is vital for the development of stability-indicating analytical methods and for understanding the intrinsic stability of the drug molecule. In the case of Azilsartan, forced degradation studies have been conducted under various stress conditions, including hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress, in line with the International Council for Harmonisation (ICH) guidelines.

Under acidic and aqueous hydrolysis conditions, one of the primary degradation products identified is O-Desethyl Azilsartan, also known as deethylated Azilsartan. acanthusresearch.com This degradation involves the cleavage of the ethyl group from the ethoxy substituent on the benzimidazole (B57391) ring of the Azilsartan molecule.

Table 1: Summary of Azilsartan Forced Degradation Studies and Identified Products

Stress ConditionDegradation Products IdentifiedO-Desethyl Azilsartan Formation
Acid Hydrolysis (e.g., 0.1 M HCl)O-Desethyl Azilsartan, other minor impuritiesYes
Base Hydrolysis (e.g., 0.1 M NaOH)Decarboxylated Azilsartan, other impuritiesNo
Neutral Hydrolysis (Water)O-Desethyl Azilsartan, other minor impuritiesYes
Oxidation (e.g., H2O2)N-Oxides and other oxidative productsNo
Photolysis (UV/Vis light exposure)Photolytic rearrangement productsNo
Thermal Stress (Dry Heat)Various thermal degradantsNo

This table is a generalized summary based on typical forced degradation outcomes for Azilsartan and may not encompass all findings from every specific study.

The identification of these degradation products is typically achieved using a combination of chromatographic separation and spectroscopic detection techniques, which are further elaborated in the following section.

Analytical Methodologies for Monitoring the Stability of O-Desethyl Azilsartan and its Related Compounds

To effectively monitor the stability of Azilsartan and its related compounds, including O-Desethyl Azilsartan, robust and validated analytical methodologies are essential. The primary technique employed for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).

A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of each component. For Azilsartan and its impurities, reversed-phase HPLC (RP-HPLC) is commonly used.

Key features of a typical stability-indicating HPLC method for Azilsartan include:

Column: A C18 stationary phase is frequently utilized to achieve good separation of the relatively non-polar analytes.

Mobile Phase: A mixture of an aqueous buffer (such as phosphate or acetate buffer) and an organic modifier (like acetonitrile (B52724) or methanol) is used. The pH of the aqueous phase is a critical parameter that is optimized to ensure good peak shape and resolution.

Detection: UV detection is commonly employed, with the detection wavelength set at the absorption maximum of Azilsartan (around 248-254 nm) to ensure high sensitivity for both the parent drug and its degradation products.

For the structural elucidation and confirmation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. LC-MS provides molecular weight information and fragmentation patterns, which are used to identify the chemical structures of the impurities formed during stability studies.

Table 2: Typical Analytical Parameters for Stability Monitoring of Azilsartan and Related Compounds

ParameterTypical Conditions
Chromatographic Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary Phase Octadecylsilyl silica gel (C18), 5 µm particle size
Mobile Phase Gradient or isocratic elution with a mixture of aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., acetonitrile)
Flow Rate 0.8 - 1.2 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detection UV spectrophotometry at ~250 nm; Mass Spectrometry (for identification)
Injection Volume 10 - 20 µL

Mechanistic Insights into the Formation of O-Desethyl Azilsartan

The formation of O-Desethyl Azilsartan from Azilsartan under acidic hydrolytic conditions proceeds through a well-understood chemical reaction known as the acid-catalyzed cleavage of an ether. The ethoxy group on the benzimidazole ring of Azilsartan is an ether functional group.

The proposed mechanism involves the following key steps:

Protonation of the Ether Oxygen: In an acidic medium, the lone pair of electrons on the oxygen atom of the ethoxy group attacks a proton (H+) from the acid, forming a protonated ether intermediate. This step is a rapid equilibrium. The protonation of the oxygen makes the adjacent carbon atom more electrophilic.

Nucleophilic Attack: A nucleophile present in the reaction medium, typically a water molecule in aqueous acidic solutions, attacks the ethyl group's carbon atom that is bonded to the protonated oxygen. This is a bimolecular nucleophilic substitution (SN2) reaction.

Cleavage of the Carbon-Oxygen Bond: The attack of the nucleophile leads to the cleavage of the carbon-oxygen bond of the ethyl group, resulting in the formation of ethanol and the O-desethylated Azilsartan molecule.

This reaction is favored under acidic conditions because the protonation of the ether oxygen converts the poor leaving group (-OR) into a good leaving group (-ROH).

Long-term Stability Assessment of O-Desethyl Azilsartan-d4 as a Reference Material

This compound is a deuterated analog of O-Desethyl Azilsartan, where four hydrogen atoms have been replaced by deuterium (B1214612) atoms. Such isotopically labeled compounds are invaluable as internal standards in quantitative bioanalytical assays using mass spectrometry. The stability of these reference materials is paramount to ensure the accuracy and reliability of the analytical data they are used to generate.

A comprehensive long-term stability assessment for a reference material like this compound would typically involve the following:

Storage Conditions: The material would be stored under controlled and monitored conditions, typically at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures, protected from light and moisture.

Stability Time Points: The stability of the reference material would be evaluated at predetermined time intervals over an extended period (e.g., 3, 6, 9, 12, 18, 24, and 36 months).

Analytical Testing: At each time point, the reference material would be analyzed using a validated stability-indicating analytical method, such as HPLC or LC-MS. The key parameters to be monitored include:

Purity: To detect the formation of any new degradation products.

Assay: To determine if there is any significant change in the concentration or potency of the reference material.

Appearance: Any change in the physical appearance of the material.

Isotopic Purity: To ensure that there is no significant degradation that could affect the isotopic distribution.

Table 3: Illustrative Long-Term Stability Study Design for this compound

Storage ConditionTime Points (Months)Tests to be PerformedAcceptance Criteria
2-8 °C0, 3, 6, 9, 12, 18, 24, 36Appearance, Purity (HPLC), Assay (HPLC)No significant change in appearance. Purity ≥ 98.0%. Assay within 98.0-102.0% of the initial value.
-20 °C0, 6, 12, 24, 36Appearance, Purity (HPLC), Assay (HPLC)No significant change in appearance. Purity ≥ 98.0%. Assay within 98.0-102.0% of the initial value.

This table represents a hypothetical stability study design and is for illustrative purposes only.

The results of such a long-term stability study would be used to establish a retest date or shelf life for the this compound reference material, ensuring its suitability for its intended analytical purpose over a defined period.

Future Perspectives and Emerging Research Avenues for Deuterated Analytes

Advancements in Isotopic Labeling Technologies

The synthesis of deuterated compounds is continually evolving, with new methodologies aiming for greater efficiency, precision, and broader applicability. musechem.com These advancements are critical for producing a wider array of complex deuterated molecules for research purposes.

Recent progress in hydrogen isotope exchange (HIE) reactions has been particularly noteworthy. musechem.comresearchgate.net These methods allow for the direct replacement of hydrogen atoms with deuterium (B1214612) in a molecule, often at a late stage in the synthetic process. acs.org This is advantageous as it circumvents the need for lengthy, de novo synthesis of labeled compounds. acs.org Techniques such as transition-metal-catalyzed C-H activation are enabling more selective and predictable deuterium incorporation, which is crucial for creating stable and reliable internal standards. researchgate.net

Furthermore, the development of novel labeling reagents and automated synthesis platforms is streamlining the production of deuterated compounds. adesisinc.com Automated processes offer higher throughput and reproducibility, making these essential research tools more accessible to the scientific community. adesisinc.com Innovations in green chemistry are also being integrated into labeling protocols to create more sustainable and environmentally friendly synthetic routes. adesisinc.com

These technological strides are not only enhancing the synthesis of existing deuterated standards but also opening the door to the creation of novel, more complex labeled molecules that can be used to probe intricate biological pathways. researchgate.net

Integration with Multi-Omics Approaches in Metabolite Research

The fields of metabolomics and other "omics" disciplines are increasingly reliant on high-precision analytical techniques to unravel the complexities of biological systems. markwideresearch.com Deuterated analytes are poised to play a pivotal role in these multi-omics approaches, particularly in quantitative metabolomics. markwideresearch.comresearchgate.net

Stable isotope dilution mass spectrometry (IDMS), which employs deuterated internal standards, is a powerful technique for the accurate quantification of metabolites in complex biological matrices. isolife.nl By spiking a sample with a known concentration of a deuterated standard that is chemically identical to the analyte of interest, researchers can correct for variations in sample preparation and analysis, leading to more reliable and reproducible data. isolife.nlclearsynth.com

The integration of deuterated standards into multi-omics workflows allows for a more comprehensive and quantitative understanding of metabolic fluxes and pathway perturbations. researchgate.net For instance, in studies investigating the metabolic fate of a drug, deuterated analogs of the parent drug and its metabolites can be used to trace their biotransformation pathways and quantify their concentrations in various biological compartments. clearsynth.com This information is invaluable for understanding a drug's efficacy and potential for toxicity.

The application of deuterated standards in metabolomics extends to the identification of novel biomarkers for disease diagnosis and prognosis. moravek.com By providing a means for accurate and precise quantification of endogenous metabolites, these standards enhance the reliability of biomarker discovery studies. techsciresearch.com The continued development of a broader range of deuterated metabolite standards will be crucial for advancing these areas of research. researchgate.net

Innovative Applications in Pharmaceutical Quality Control and Research

Beyond their traditional role in bioanalysis, deuterated analytes are finding new and innovative applications in pharmaceutical quality control and research. These applications are helping to ensure the safety, efficacy, and quality of pharmaceutical products. pharmaffiliates.com

One emerging application is in the area of impurity profiling. pharmaffiliates.com Deuterated standards for known impurities can be used to accurately quantify their levels in active pharmaceutical ingredients (APIs) and finished drug products. adventchembio.com This is particularly important for controlling potentially carcinogenic impurities, such as nitrosamines, where regulatory agencies mandate strict limits. adventchembio.com The use of deuterated internal standards in these analyses provides the high degree of accuracy and precision required to meet these stringent regulatory expectations. adventchembio.com

Moreover, deuterated compounds are being utilized in stability studies to understand the degradation pathways of drug products. pharmaffiliates.com By synthesizing deuterated versions of potential degradation products, researchers can develop and validate analytical methods to monitor the stability of a drug over time and under various storage conditions. pharmaffiliates.com

In the realm of drug formulation development, deuterated analytes can be employed to study drug release and dissolution characteristics. By incorporating a deuterated tracer into a formulation, it is possible to precisely measure the rate and extent of drug release, providing valuable insights for optimizing formulation performance.

The versatility of deuterated compounds also extends to their use in validating analytical methods and ensuring the robustness and reliability of quality control procedures. clearsynth.com Their predictable behavior and distinct mass spectrometric signature make them ideal tools for assessing the performance of analytical instrumentation and methodologies. alfa-chemistry.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing O-Desethyl Azilsartan-d4 in a research setting?

  • Methodological Answer : Synthesis requires isotopic labeling (deuteration) at specific positions, verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Characterization should include purity assessment (>98% by GC or HPLC) and deuterium incorporation (e.g., 98 atom% D via isotope ratio analysis) . For reproducibility, document reaction conditions (solvents, catalysts, temperature) and purification steps (e.g., column chromatography) in the experimental section, referencing established protocols for deuterated angiotensin II receptor blockers .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Azilsartan-d4) to minimize matrix effects. Validate methods per ICH guidelines, including selectivity, linearity (1–500 ng/mL), and precision (CV <15%). For environmental or pharmacokinetic studies, cross-validate with deuterated phthalate or chlorobenzene-d4 standards to ensure accuracy in complex samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?

  • Methodological Answer : Discrepancies may arise from differences in study design (e.g., dosing regimens, species-specific metabolism). Conduct comparative analyses using standardized protocols:

  • In vitro assays : Compare metabolic stability in human vs. rodent liver microsomes.
  • Cross-lab validation : Share raw data (e.g., AUC, Cmax) and statistical methods (e.g., ANOVA with post-hoc tests) to identify methodological biases .
  • Literature alignment : Reconcile findings with structural analogs like Azilsartan Medoxomil (CAS 863031-21-4), noting deuterium’s impact on hydrogen bonding and enzyme interactions .

Q. What experimental designs are recommended for studying the metabolic pathways of this compound?

  • Methodological Answer :

  • Phase I metabolism : Incubate with recombinant CYP450 isoforms (e.g., CYP2C9, CYP3A4) and monitor deuterium retention via HRMS.
  • Isotope effects : Compare kinetics (Km, Vmax) between deuterated and non-deuterated forms to assess isotopic interference.
  • Data reporting : Include chromatograms, fragmentation patterns, and isotopic enrichment ratios in supplementary materials for transparency .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Thermal stability : Store at 40°C/75% RH for 6 months and quantify degradation products (e.g., via LC-UV).
  • Photostability : Expose to UV light (ICH Q1B) and monitor deuterium loss using isotope dilution assays.
  • Data interpretation : Compare results with structurally similar deuterated standards (e.g., Diethyl Phthalate-d4) to identify labile positions .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) in software like GraphPad Prism. For reproducibility:

  • Raw data archiving : Publish raw chromatograms and pharmacokinetic parameters in open-access repositories.
  • Error analysis : Report confidence intervals (95% CI) and effect sizes for key metrics (e.g., IC50) .

Q. How can researchers ensure cross-study reproducibility when using this compound as an internal standard?

  • Methodological Answer :

  • Standardization : Calibrate instruments using certified reference materials (CRMs) with documented deuterium content.
  • Inter-lab collaboration : Participate in round-robin trials to harmonize quantification methods, referencing protocols for environmental deuterated standards (e.g., 1,4-Dichlorobenzene-d4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.